

Application Notes and Protocols for ZYZ-488

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Compound of Interest

Compound Name: ZYZ-488

Cat. No.: B10775305

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These application notes provide detailed protocols for the preparation and use of **ZYZ-488**, a novel and potent inhibitor of the Apoptotic Protease Activating Factor-1 (Apaf-1). **ZYZ-488** has demonstrated significant cardioprotective effects by mitigating hypoxia-induced apoptosis in cardiomyocytes.

Introduction to ZYZ-488

ZYZ-488, also known as leonurine-10-O- β -D-glucuronide, is a key metabolite of Leonurine (LEO), an alkaloid with known cardioprotective properties. Pharmacokinetic studies have revealed that **ZYZ-488** is the major metabolite of LEO, exhibiting a plasma concentration approximately 20-fold higher than its parent compound after oral administration.^[1] This finding underscores the importance of studying **ZYZ-488** directly to understand the therapeutic effects observed after LEO administration.

Mechanism of Action: **ZYZ-488** exerts its anti-apoptotic effects by directly binding to the Caspase Recruitment Domain (CARD) of Apaf-1. This interaction sterically hinders the recruitment of procaspase-9 to the apoptosome complex, thereby inhibiting the activation of the intrinsic apoptotic cascade.

ZYZ-488 Sample Preparation and Handling

Proper preparation and handling of **ZYZ-488** are critical for obtaining reliable and reproducible experimental results.

Storage and Stability

ZYZ-488 powder should be stored at -20°C for long-term stability (up to 2 years). For short-term use, a stock solution in DMSO can be stored at -80°C for up to 6 months or at 4°C for up to 2 weeks.^[2]

Preparation of Stock Solutions

It is recommended to prepare a high-concentration stock solution of **ZYZ-488** in a suitable solvent, which can then be diluted to the desired working concentrations for various assays.

Protocol for 10 mM Stock Solution:

- Reagent: **ZYZ-488** (MW: 487.46 g/mol)^[2]
- Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)
- Procedure:
 - Equilibrate the vial of **ZYZ-488** powder to room temperature before opening to prevent moisture condensation.
 - Add the appropriate volume of DMSO to the vial to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.87 mg of **ZYZ-488** in 1 mL of DMSO.
 - Vortex the solution until the compound is completely dissolved.
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -80°C.

In Vitro Experimental Protocols

The H9c2 rat cardiac myoblast cell line is a well-established model for studying hypoxia-induced cardiomyocyte injury.

H9c2 Cell Culture

Materials:

- H9c2 cells
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- 0.25% Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)

Protocol:

- Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
- Change the culture medium every 2-3 days.
- Passage the cells when they reach 70-80% confluency using 0.25% Trypsin-EDTA.

Induction of Hypoxia in H9c2 Cells

Protocol:

- Seed H9c2 cells in appropriate culture plates and allow them to adhere and reach the desired confluency.
- Replace the normal culture medium with a fresh medium.
- Place the cells in a hypoxic chamber with a gas mixture of 95% N₂ and 5% CO₂ for the desired duration (e.g., 12-24 hours) to induce hypoxia.
- For the normoxic control group, maintain the cells in the standard incubator.

- To test the effect of **ZYZ-488**, pre-treat the cells with various concentrations of the compound for a specified period before inducing hypoxia.

Quantification of ZYZ-488 in Biological Samples

The following protocol is adapted from established methods for the analysis of leonurine and its metabolites in plasma and can be applied for the quantification of **ZYZ-488**.

Plasma Sample Preparation (Protein Precipitation)

Materials:

- Plasma samples
- Methanol (pre-chilled at -20°C)
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge

Protocol:

- Thaw frozen plasma samples at room temperature.
- To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold methanol to precipitate proteins.[3]
- Vortex the mixture vigorously for 3 minutes.
- Centrifuge the tubes at 10,000 x g for 15 minutes at 4°C.[3]
- Carefully collect the supernatant and transfer it to a new tube for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation and Conditions (adapted from Leonurine analysis):

- LC System: Agilent 1290 Infinity LC or equivalent[4]
- Mass Spectrometer: Agilent 6530 UHD Q-TOF/MS or a triple quadrupole mass spectrometer[4]
- Column: C18 column (e.g., 2.1 × 100 mm, 1.8 μm)[4]
- Mobile Phase A: 0.1% formic acid in water[3]
- Mobile Phase B: 0.1% formic acid in acetonitrile[3]
- Flow Rate: 0.4 mL/min[3]
- Injection Volume: 5 μL[3]
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- MRM Transition (Proposed for **ZYZ-488**): Due to the glucuronide moiety, the precursor ion ([M+H]⁺) for **ZYZ-488** would be m/z 488. A potential product ion would correspond to the aglycone (leonurine), m/z 312. Thus, a proposed transition would be m/z 488 → 312. This should be optimized experimentally.

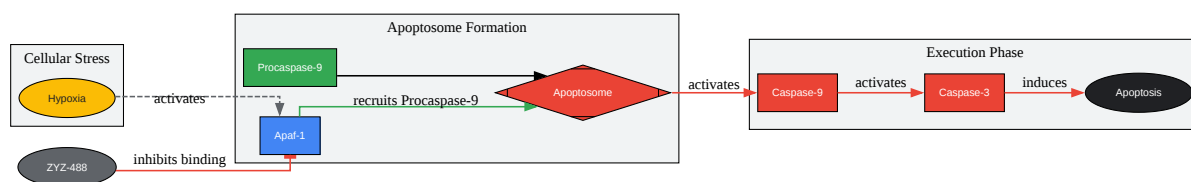
Data Presentation

Table 1: In Vitro Efficacy of **ZYZ-488** on Hypoxia-Induced H9c2 Cell Injury

Treatment Group	Concentration (μM)	Cell Viability (%)
Normoxia Control	-	100
Hypoxia Vehicle	-	41.76 ± 1.90
ZYZ-488	0.1	51.46 ± 7.42
ZYZ-488	1	54.15 ± 2.26
ZYZ-488	10	55.19 ± 1.28

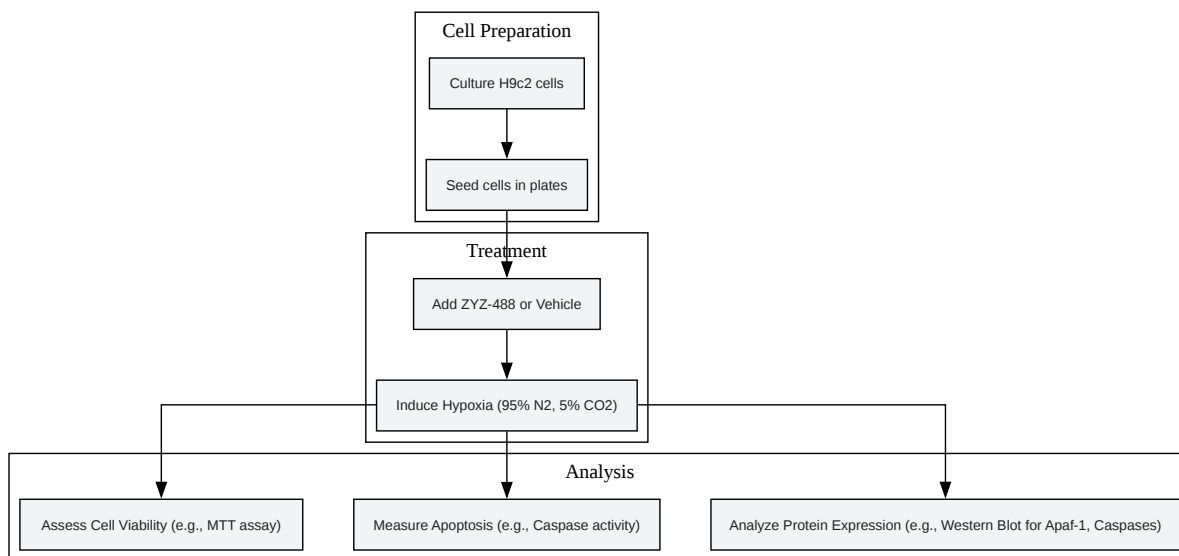
Data adapted from a study on **ZYZ-488**'s protective effects.[1]

Visualizations



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Caption: **ZYZ-488** inhibits apoptosis by blocking Apaf-1.



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Caption: In vitro experimental workflow for **ZYZ-488**.

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